tert-butyl 4-{[3-(tert-butoxy)-3-oxopropyl]amino}piperidine-1-carboxylate
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Description
“tert-butyl 4-{[3-(tert-butoxy)-3-oxopropyl]amino}piperidine-1-carboxylate” is a chemical compound with the CAS Number: 2044704-95-0 . It has a molecular weight of 300.4 and is a white solid . The IUPAC name for this compound is tert-butyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H28N2O4/c1-13(2,3)20-11(18)15(7-9-16-10-8-15)17-12(19)21-14(4,5)6/h16H,7-10H2,1-6H3,(H,17,19) . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a white solid with a molecular weight of 300.4 . It should be stored at temperatures between 0-8°C .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-{[3-(tert-butoxy)-3-oxopropyl]amino}piperidine-1-carboxylate involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with tert-butoxycarbonyl (BOC) protected 3-oxopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The BOC protecting group is then removed using an acid such as trifluoroacetic acid (TFA) to yield the final product.", "Starting Materials": [ "tert-butyl 4-aminopiperidine-1-carboxylate", "tert-butoxycarbonyl (BOC) protected 3-oxopropylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "trifluoroacetic acid (TFA)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-aminopiperidine-1-carboxylate and BOC-protected 3-oxopropylamine in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the residue in a suitable solvent such as dichloromethane and add trifluoroacetic acid (TFA) to remove the BOC protecting group.", "Step 5: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to yield tert-butyl 4-{[3-(tert-butoxy)-3-oxopropyl]amino}piperidine-1-carboxylate." ] } | |
CAS No. |
2402828-73-1 |
Molecular Formula |
C17H32N2O4 |
Molecular Weight |
328.4 |
Purity |
95 |
Origin of Product |
United States |
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